molecular formula C12H11NO4 B11877560 2,2'-(1H-Indole-3,6-diyl)diacetic acid CAS No. 857777-65-2

2,2'-(1H-Indole-3,6-diyl)diacetic acid

Cat. No.: B11877560
CAS No.: 857777-65-2
M. Wt: 233.22 g/mol
InChI Key: LRVAXIGTKLVHDK-UHFFFAOYSA-N
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Description

2,2’-(1H-Indole-3,6-diyl)diacetic acid: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features two acetic acid groups attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1H-Indole-3,6-diyl)diacetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions. The resulting indole derivative can then be further functionalized to introduce the acetic acid groups .

Industrial Production Methods: Industrial production of 2,2’-(1H-Indole-3,6-diyl)diacetic acid may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(1H-Indole-3,6-diyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted indole derivatives .

Scientific Research Applications

2,2’-(1H-Indole-3,6-diyl)diacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(1H-Indole-3,6-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    2,2’-(1H-Indole-3,2-diyl)diacetic acid: Another indole derivative with different substitution patterns.

    2,2’-(1H-Indole-3,1-diyl)diacetic acid: A related compound with variations in the position of the acetic acid groups.

Uniqueness: 2,2’-(1H-Indole-3,6-diyl)diacetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

857777-65-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-[3-(carboxymethyl)-1H-indol-6-yl]acetic acid

InChI

InChI=1S/C12H11NO4/c14-11(15)4-7-1-2-9-8(5-12(16)17)6-13-10(9)3-7/h1-3,6,13H,4-5H2,(H,14,15)(H,16,17)

InChI Key

LRVAXIGTKLVHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC=C2CC(=O)O

Origin of Product

United States

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